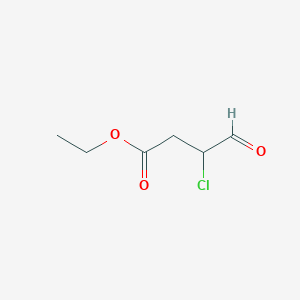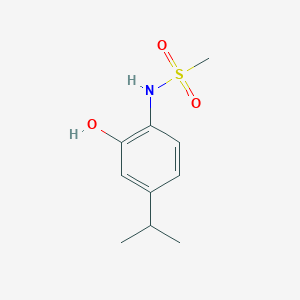
4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclohexanol with a suitable sulfonyl chloride to form the cyclohexyloxy group. This intermediate is then reacted with a hydroxybenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexyloxybenzenesulfonic acid, while reduction of the sulfonamide group may produce cyclohexyloxybenzenesulfonic amine.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexyloxy)benzoic acid: Shares the cyclohexyloxy group but differs in the functional groups attached to the aromatic ring.
3-Hydroxybenzenesulfonamide: Contains the hydroxybenzenesulfonamide moiety but lacks the cyclohexyloxy group.
Uniqueness
4-(Cyclohexyloxy)-3-hydroxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c13-18(15,16)10-6-7-12(11(14)8-10)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H2,13,15,16) |
Clave InChI |
LEKFKYNUAYNDDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















